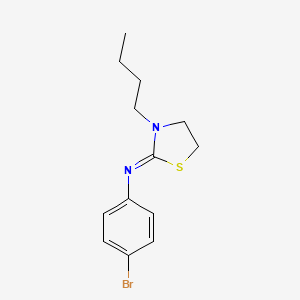
(2Z)-N-(4-Bromophenyl)-3-butyl-1,3-thiazolidin-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-N-(4-Bromophenyl)-3-butyl-1,3-thiazolidin-2-imine: is an organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-N-(4-Bromophenyl)-3-butyl-1,3-thiazolidin-2-imine typically involves the reaction of 4-bromoaniline with butyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the thiazolidine ring. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Substitution: The bromophenyl group in the compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, room temperature.
Substitution: Sodium hydroxide, alkyl halides, amines, solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Hydroxylated, alkylated, or aminated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiazolidine derivatives with potential biological activities.
Biology: In biological research, (2Z)-N-(4-Bromophenyl)-3-butyl-1,3-thiazolidin-2-imine is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer, diabetes, and infectious diseases.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2Z)-N-(4-Bromophenyl)-3-butyl-1,3-thiazolidin-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the signaling pathways involved in cellular processes.
Comparaison Avec Des Composés Similaires
- (2Z)-4-(4-Bromophenyl)-2-Hydroxy-4-Oxobut-2-Enoate
- (2Z)-[(4-Bromophenyl)hydrazono][4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile
- Ethyl (2Z)-(4-bromophenyl)hydrazonoacetate
Comparison: Compared to these similar compounds, (2Z)-N-(4-Bromophenyl)-3-butyl-1,3-thiazolidin-2-imine is unique due to its specific structural features, such as the butyl chain and the thiazolidine ring
Propriétés
Numéro CAS |
828914-25-6 |
|---|---|
Formule moléculaire |
C13H17BrN2S |
Poids moléculaire |
313.26 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-3-butyl-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C13H17BrN2S/c1-2-3-8-16-9-10-17-13(16)15-12-6-4-11(14)5-7-12/h4-7H,2-3,8-10H2,1H3 |
Clé InChI |
QTPFDGKUTBIIGY-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCSC1=NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro-](/img/structure/B14216341.png)
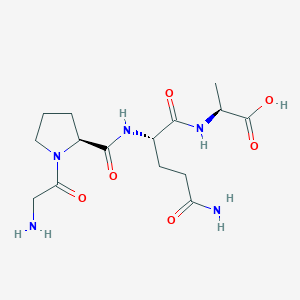

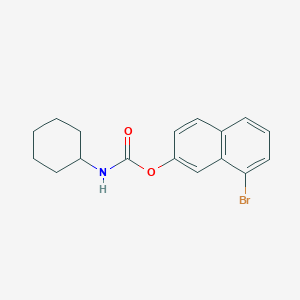
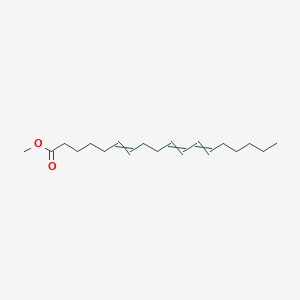
![2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14216357.png)
![S-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl} propanethioate](/img/structure/B14216359.png)
![2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14216360.png)
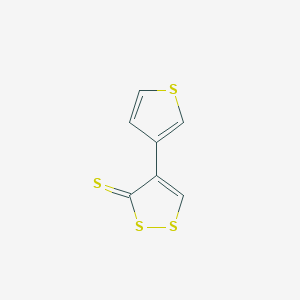
![Benzenamine, 5-bromo-2-[(1,1-dimethylethyl)azo]-N-(1-methylethyl)-](/img/structure/B14216376.png)

![2-Methyl-6-[(methylsulfanyl)methyl]pyridine](/img/structure/B14216390.png)
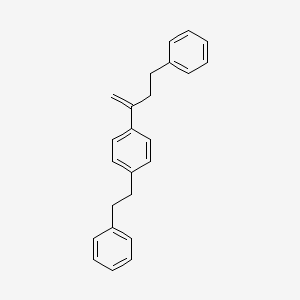
![N-(6-Benzyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B14216393.png)
